Lipophilicity Differentiation vs. Unsubstituted Piperidine Analog
The introduction of a methyl group at the 3-position of the piperidine ring significantly modulates lipophilicity compared to the unsubstituted piperidin-1-ylacetic acid core. The target compound, (3-Methylpiperidin-1-yl)acetic acid, exhibits a computed XLogP3 value of -1.1 . In contrast, the baseline analog piperidin-1-ylacetic acid (CAS 3235-67-4) exhibits a substantially more hydrophilic computed XLogP3 value of -2.5 [1]. This difference of 1.4 log units indicates that the 3-methyl analog is considerably more lipophilic.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -1.1 |
| Comparator Or Baseline | Piperidin-1-ylacetic acid (CAS 3235-67-4): XLogP3 = -2.5 |
| Quantified Difference | ΔXLogP3 = +1.4 (target is more lipophilic) |
| Conditions | Computed property (XLogP3 algorithm) under standard conditions. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts membrane permeability and non-specific binding in biological assays, making the 3-methyl analog a distinct tool for probing hydrophobic interactions or improving passive diffusion in cellular models.
- [1] PubChem. (2025). Piperidin-1-yl-acetic acid (CID 201097). Computed Properties: XLogP3 = -2.5. View Source
